2-Chloro-5-methylthiophene
Description
Significance of Thiophene (B33073) Scaffolds in Modern Chemical and Pharmaceutical Sciences
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science due to its unique physicochemical properties. nih.govcognizancejournal.com Thiophene and its derivatives are integral to the development of a wide array of therapeutic agents and are found in numerous commercially available drugs. cognizancejournal.combenthamdirect.com The structural similarity of the thiophene ring to a benzene (B151609) ring allows it to act as a bioisostere, where it can replace a benzene ring in a biologically active compound without the loss of activity, as seen in the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is an analog of piroxicam. wikipedia.org This bioisosteric replacement can favorably alter a molecule's solubility, metabolism, and drug-receptor interactions. nih.gov
The sulfur atom in the thiophene ring is a key feature, as it can participate in hydrogen bonding, which enhances drug-receptor interactions. nih.gov The electron-rich nature of the thiophene ring makes it highly reactive towards electrophilic substitution reactions such as halogenation and sulfonation. cognizancejournal.comnumberanalytics.com This reactivity, combined with the availability of multiple sites for synthetic modification, makes thiophene a versatile platform for creating diverse molecular libraries for drug discovery. nih.govbenthamdirect.com
Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antioxidant properties. nih.govcognizancejournal.comnih.gov In fact, the thiophene moiety is ranked 4th in the U.S. FDA approval of small drug molecules, with 26 drugs containing this nucleus approved across various pharmacological classes. nih.govrsc.org
Beyond pharmaceuticals, thiophene-based compounds are crucial in materials science. They are used in the development of organic semiconductors, conductive polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The ability of thiophene to engage in non-covalent interactions like π-π stacking and chalcogen bonding makes it a cornerstone for creating advanced functional materials. ulb.ac.be
Table 1: Examples of FDA-Approved Drugs Containing a Thiophene Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Clopidogrel | Antiplatelet |
| Ticlopidine | Antiplatelet |
| Olanzapine | Antipsychotic |
| Tiagabine | Anticonvulsant |
| Zileuton | Anti-asthmatic |
| Raltitrexed | Anticancer |
| Suprofen | Anti-inflammatory |
| Tenoxicam | Anti-inflammatory |
| Cefoxitin | Antimicrobial |
| Sertaconazole | Antifungal |
This table is based on information from multiple sources. nih.govnih.gov
Research Context and Historical Perspective of Halogenated Thiophene Derivatives
The history of thiophene chemistry began in 1882 when Viktor Meyer discovered it as an impurity in benzene. nih.govcognizancejournal.comwikipedia.org He identified thiophene as the substance responsible for the blue color formation when crude benzene was mixed with isatin (B1672199) and sulfuric acid, a reaction previously attributed to benzene itself. nih.govwikipedia.org This discovery opened the door to the vast field of heterocyclic chemistry. Early synthetic methods for thiophene, such as the Paal-Knorr synthesis, were developed shortly after its discovery. nih.gov
The exploration of substituted thiophenes, including halogenated derivatives, gained traction throughout the 20th century. Researchers recognized that the introduction of halogen atoms onto the thiophene ring could significantly modify the compound's reactivity and electronic properties, making these derivatives valuable intermediates in organic synthesis. numberanalytics.comeprajournals.com Halogenated thiophenes are particularly important as they can undergo a variety of coupling reactions, allowing for the construction of more complex molecules. nih.gov
In recent years, halogenated thiophenes have found significant applications in materials science, where they serve as building blocks for conjugated polymers used in organic solar cells. ulb.ac.bersc.org The halogen atoms can influence the morphology and electronic properties of these materials, leading to more efficient devices. rsc.org The study of halogen bonding in thiophene derivatives has also become an area of interest in supramolecular chemistry and crystal engineering. acs.orgulb.ac.be
Within this context, 2-Chloro-5-methylthiophene has emerged as a key synthetic intermediate. It is used in the synthesis of a range of products, from pharmaceuticals to specialized polymers and dyes. chemimpex.commdpi.comfishersci.com Its utility stems from the specific placement of the chloro and methyl groups, which directs further chemical transformations and allows for the regioselective synthesis of more complex thiophene derivatives. For example, it is used in the synthesis of dithienylcyclopentene-based optical molecular switches and as an intermediate for active pharmaceutical ingredients. mdpi.comfishersci.com Research has demonstrated its use as a starting material in multi-step syntheses to create photochromic diarylethene derivatives and as a building block for potential new insecticides. nih.govmdpi.com
Table 2: Research Applications of this compound
| Field of Research | Specific Application |
|---|---|
| Pharmaceutical Development | Intermediate in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties. chemimpex.com |
| Materials Science | Building block for conductive polymers and photochromic materials like diarylethenes. chemimpex.commdpi.com |
| Organic Synthesis | Starting material for creating more complex substituted thiophenes and dithienylcyclopentene optical switches. chemimpex.comfishersci.com |
| Agrochemicals | Used in the development of new pesticides and herbicides. nih.govchemimpex.com |
| Flavors and Fragrances | Employed in the formulation of distinctive aromatic notes. chemimpex.com |
This table is based on information from multiple sources.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMMZMYGEVUURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169326 | |
| Record name | Thiophene, 2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-82-0 | |
| Record name | Thiophene, 2-chloro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 2 Chloro 5 Methylthiophene and Its Derivatives
Direct Synthesis Approaches and Optimization
The direct synthesis of 2-chloro-5-methylthiophene primarily involves the electrophilic halogenation of 2-methylthiophene (B1210033). Additionally, chlorosulfonation presents an alternative pathway for the introduction of functional groups that can be subsequently transformed.
Halogenation of Methylthiophenes
The direct chlorination of 2-methylthiophene is a common method for the synthesis of this compound. Due to the electron-rich nature of the thiophene (B33073) ring, the reaction proceeds readily, with the chlorine atom preferentially substituting at the C5 position, which is activated by the methyl group at C2. oup.com However, controlling the regioselectivity and preventing the formation of polychlorinated byproducts can be challenging. oup.com
One effective method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. In a reported procedure, 2-methylthiophene is reacted with NCS in a mixture of benzene (B151609) and acetic acid. The reaction is initiated at room temperature and then heated to reflux for one hour, yielding this compound in good yield. researchgate.net Another approach utilizes sulfuryl chloride or chlorine gas, which are considered industrially preferable chlorinating agents. google.com The reaction conditions, such as temperature and the stoichiometry of the chlorinating agent, are critical for optimizing the yield of the desired monochlorinated product. google.com
A study on the synthesis of diarylethene derivatives reported the chlorination of 2-methylthiophene with NCS in tetrahydrofuran (B95107) (THF) in the presence of glacial acetic acid under heating to produce this compound. mdpi.com The use of benzyltrimethylammonium (B79724) tetrachloroiodate has also been explored for the chlorination of thiophene derivatives, although it can lead to polychlorinated products if not carefully controlled. oup.com
Chlorosulfonation and Subsequent Functionalization
Chlorosulfonation of 2-methylthiophene offers an alternative route to functionalized thiophenes that can serve as precursors to this compound derivatives. The reaction of 2-methylthiophene with chlorosulfonic acid readily yields 5-methylthiophene-2-sulfonyl chloride. This sulfonyl chloride is a versatile intermediate that can undergo various subsequent functionalization reactions. chemimpex.com For instance, it can be converted into sulfonamides by reaction with amines.
While not a direct route to this compound itself, the chlorosulfonyl group can direct further substitutions or be transformed. For example, a process for preparing 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylic esters has been described, which involves the chlorination of a 3-chlorosulfonyl-2-thiophenecarboxylic acid alkyl ester. google.com This highlights the potential of using the sulfonyl chloride group to influence the regioselectivity of subsequent halogenation steps.
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound
This compound is a valuable building block in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C2 position provides a reactive handle for various palladium-catalyzed transformations.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound can be effectively employed as a coupling partner. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalytic systems can promote their efficient coupling. mdpi.com
Research has demonstrated the selective Suzuki coupling of 2-bromo-5-chlorothiophene (B1265590) with various arylboronic acids, indicating the feasibility of coupling at the chloro-substituted position. mdpi.com In a study focused on the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with a range of arylboronic acids was successfully achieved using a Pd(PPh₃)₄ catalyst. nih.gov This showcases the utility of halogenated methylthiophenes in constructing biaryl structures.
Below is a representative data table for Suzuki-Miyaura coupling reactions with thiophene derivatives, illustrating typical reaction conditions and outcomes.
| Thiophene Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 72 | nih.gov |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 75 | nih.gov |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 68 | nih.gov |
| 2-Bromo-5-chlorothiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | - | mdpi.com |
Sonogashira Coupling Reactions
The Sonogashira coupling provides a direct route to synthesize substituted alkynes from aryl halides. organic-chemistry.org this compound has been used as a model substrate to optimize conditions for the Sonogashira coupling of thienyl chlorides. researchgate.net
In one study, the coupling of this compound with triethylsilylacetylene and triisopropylsilylacetylene was investigated using a [PdCl₂(CH₃CN)₂]/X-Phos catalyst system with Cs₂CO₃ or K₃PO₄ as the base. researchgate.net This reaction is a key step in the synthesis of photoswitchable dithienylethene-linker-conjugates. researchgate.net The general protocol for Sonogashira coupling involves a palladium catalyst, often with a copper(I) co-catalyst, and an amine base under anhydrous and anaerobic conditions. organic-chemistry.orglibretexts.org
The following table summarizes a model Sonogashira coupling reaction involving this compound.
| Thiophene Substrate | Alkyne | Catalyst System | Base | Solvent | Notes | Reference |
|---|---|---|---|---|---|---|
| This compound | Triethylsilylacetylene | [PdCl₂(CH₃CN)₂]/X-Phos | Cs₂CO₃ | - | Model reaction for optimization | researchgate.net |
| This compound | Triisopropylsilylacetylene | [PdCl₂(CH₃CN)₂]/X-Phos | K₃PO₄ | - | Model reaction for optimization | researchgate.net |
Other Palladium-Catalyzed Approaches
Beyond Suzuki and Sonogashira couplings, this compound and its derivatives are amenable to other palladium-catalyzed transformations, such as the Buchwald-Hartwig amination and cyanation reactions.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org Studies on the amination of five-membered heterocyclic halides have demonstrated the successful coupling of 2-bromothiophene (B119243) derivatives with various amines using palladium catalysts with sterically hindered phosphine (B1218219) ligands. acs.org While specific examples with this compound are not extensively detailed in the provided context, the general applicability to thiophene halides suggests its potential as a substrate. The reaction typically involves a palladium precursor, a phosphine ligand, and a strong base like sodium tert-butoxide. acs.orglibretexts.org
Palladium-catalyzed cyanation offers a route to aryl nitriles, which are valuable synthetic intermediates. nih.gov General methods for the cyanation of (hetero)aryl halides have been developed that are applicable to a wide range of substrates, including thiophenes. nih.gov These methods often utilize a palladium catalyst and a cyanide source such as potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) or zinc cyanide (Zn(CN)₂). nih.govillinois.edu The reaction provides a direct way to introduce a nitrile group onto the thiophene ring, which can be further elaborated.
Iridium-Catalyzed Borylation Strategies
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of thiophenes, offering pathways to versatile building blocks that complement traditional methods like deprotonation/metalation. nih.gov This strategy is particularly effective for creating poly-functionalized thiophenes in good to excellent yields, demonstrating tolerance to a range of functional groups. nih.gov
In the specific case of this compound, iridium-catalyzed borylation using bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source leads to the formation of borylated products. The reaction, when carried out with an iridium catalyst such as [Ir(μ²-OMe)(COD)]₂/dtbpy, proceeds over 18 hours. nih.gov This process yields a mixture of two regioisomeric products, 2-chloro-5-methyl-3-borylthiophene and 2-chloro-5-methyl-4-borylthiophene. The reaction shows a regioselectivity with a product ratio of 2.3:1, favoring borylation at the C3 position over the C4 position. The combined yield of the borylated product mixture is high, reaching 86%. nih.gov
The regioselectivity of the borylation on substituted thiophenes is influenced by both steric and electronic factors. For 2,5-disubstituted thiophenes, the C-H bonds at the 3- and 4-positions are inherently less reactive, and the substituents at the 2- and 5-positions can further impede the reaction. nih.gov The observed preference for the C3 position in this compound highlights the subtle interplay of these effects. The resulting thiophene boronate esters are valuable intermediates that can be further elaborated, for instance, through Suzuki-Miyaura cross-coupling reactions. nih.gov
| Substrate | Reagent | Catalyst System | Product(s) | Product Ratio (C3:C4) | Yield |
|---|---|---|---|---|---|
| This compound | HBPin | [Ir(μ₂-OMe)(COD)]₂/dtbpy | 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylthiophene and 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylthiophene | 2.3 : 1 | 86% |
Microwave-Assisted Synthesis of Thiophene Scaffolds and Derivatives
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates and improve yields compared to conventional heating methods. tandfonline.comchemicalbook.com This technology is particularly beneficial for the synthesis of heterocyclic compounds like thiophenes. For instance, the synthesis of 5-aryl-thiophene-2-carboxylates via the condensation of β-chlorovinyl aldehydes with mercaptoacetic acid esters demonstrates the efficiency of microwave irradiation. tandfonline.com
In a typical procedure, the reactants are mixed in a solvent like acetonitrile (B52724) with a base such as potassium carbonate and subjected to microwave irradiation. tandfonline.com The reactions are often completed within minutes, a drastic reduction from the hours required under conventional reflux conditions. tandfonline.com This rapid, clean, and efficient method utilizes inexpensive and environmentally friendly reagents, resulting in higher yields and product purity. tandfonline.com The use of a pulsed irradiation technique, where the microwave is on for a short period followed by a cooling interval, helps in controlling the reaction conditions in an open vessel. tandfonline.com
| Parameter | Microwave-Assisted Method | Conventional Method (Reflux) |
|---|---|---|
| Reaction Time | ~5 minutes | 2-3 hours |
| Yield | Higher | Lower |
| Conditions | Acetonitrile, K₂CO₃, Pulse Irradiation | Pyridine, Triethylamine, Heat |
| Purity | Higher | Standard |
Derivatization Strategies for this compound
This compound serves as a versatile starting material for the synthesis of more complex molecules, particularly photochromic compounds. google.comresearchgate.netmdpi.com Its functional groups and aromatic core allow for a variety of derivatization strategies.
Functional Group Interconversions
The chloro and methyl groups of this compound, along with its aromatic C-H bonds, are sites for various functional group interconversions. A prominent example is its use in the synthesis of dithienylcyclopentene derivatives, which are valuable as optical molecular switches. google.comresearchgate.net
The synthesis often begins with a Friedel-Crafts acylation reaction, where this compound reacts with a diacyl chloride, such as glutaryl dichloride or adipoyl chloride, in the presence of a Lewis acid like AlCl₃. google.commdpi.com This reaction acylates the thiophene ring at the C3 position, converting a C-H bond into a C-C bond and introducing a diketone linker between two thiophene units. google.comambeed.com The resulting 1,5-bis(5-chloro-2-methylthien-3-yl)pentane-1,5-dione can then undergo further transformations. google.comambeed.com For instance, a subsequent McMurry coupling reaction can be used to form the central cyclopentene (B43876) ring of the diarylethene structure. polimi.it
Another key interconversion involves the chloro group. Through lithium-halogen exchange using reagents like n-butyllithium (n-BuLi), the C-Cl bond can be converted into a C-Li bond. This lithiated intermediate can then be trapped with an electrophile. For example, reaction with trimethyl borate (B1201080) (B(OMe)₃) followed by hydrolysis yields a boronic acid or boronic ester. ambeed.compolimi.it This boronic ester is a crucial intermediate for Suzuki coupling reactions, allowing for the introduction of various aryl or heteroaryl groups by forming new C-C bonds. ambeed.compolimi.it
Regioselective C-H Functionalization
Regioselective C-H functionalization allows for the direct modification of specific C-H bonds within a molecule, offering an atom-economical approach to synthesis. For this compound, iridium-catalyzed borylation is a prime example of this strategy. nih.gov
As detailed in section 2.2.4, the borylation of this compound with HBPin selectively targets the C-H bonds at the C3 and C4 positions of the thiophene ring. nih.gov The reaction exhibits a clear regioselectivity, favoring the C3 position over the C4 position with a ratio of 2.3:1. nih.gov This selectivity is dictated by the electronic properties and steric environment of the C-H bonds, influenced by the adjacent chloro and methyl substituents. The iridium catalyst, coordinated with a bipyridine ligand, directs the boron moiety to the most accessible and electronically favorable C-H bond. nih.govmdpi.com This method provides direct access to borylated thiophenes that would be challenging to synthesize otherwise, avoiding the need for pre-functionalized starting materials. nih.gov
Post-Synthetic Modification Approaches for Novel Analogues
Post-synthetic modification involves the stepwise elaboration of a core molecular scaffold to build novel and more complex analogues. This compound is an excellent platform for such modifications, enabling the creation of advanced materials like photochromic switches. google.comambeed.com
The synthesis of dithienylcyclopentenes from this compound illustrates a multi-step post-synthetic modification strategy. google.com The initial Friedel-Crafts acylation to form a diketone is the first step in building a larger architecture. google.commdpi.com This is followed by a series of reactions to construct the final, complex analogue. For example, after forming a central cyclopentene ring, the chloro groups on the thiophene rings can be substituted using Suzuki coupling reactions. ambeed.comd-nb.info This allows for the symmetrical or unsymmetrical introduction of various functional groups, such as aryl moieties, to fine-tune the properties of the final molecule. ambeed.com
Another powerful post-synthetic modification technique is the Suzuki cross-coupling reaction. tandfonline.comscispace.com Starting with this compound, one can first perform a reaction at the chloro position or a C-H position (after borylation). For instance, 2-bromo-5-chlorothiophene can be selectively arylated at the bromine position via a Suzuki coupling, leaving the chloro group intact for subsequent reactions. tandfonline.com This sequential cross-coupling allows for the controlled, stepwise introduction of different aryl groups, leading to the synthesis of complex, multi-substituted thiophene-based compounds. tandfonline.com
Green Chemistry Considerations in Thiophene Synthesis Methodologies
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These considerations are increasingly important in the synthesis of heterocyclic compounds like thiophenes to enhance sustainability. nih.gov
Key strategies for greening thiophene synthesis include:
Energy Efficiency: The use of microwave-assisted synthesis can drastically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.net
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives is a major focus. Water is an ideal green solvent due to its availability, non-toxicity, and safety. tandfonline.com Palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed using water as the sole reaction medium, even repurposing low-purity industrial wastewater. tandfonline.com Other green solvents for thiophene synthesis include ionic liquids (ILs) and deep eutectic solvents (DES), which are non-volatile and can often be recycled.
Catalyst Performance and Recyclability: The development of highly efficient and recyclable catalysts is crucial. In some syntheses using ionic liquids as solvents, the catalyst can be recovered and reused without a significant loss of activity.
| Green Chemistry Principle | Application in Thiophene Synthesis | Example |
|---|---|---|
| Energy Efficiency | Microwave-assisted synthesis | Gewald synthesis of 2-aminothiophenes; reaction time reduced significantly. researchgate.net |
| Safer Solvents | Use of water, ionic liquids (ILs), or deep eutectic solvents (DES) | Pd-catalyzed C-H arylation of thiophenes in water. tandfonline.com Synthesis of thiophenes in ILs or DES. |
| Waste Prevention (Atom Economy) | Direct C-H functionalization strategies | Direct C-H arylation avoids pre-functionalization steps required in traditional cross-couplings. tandfonline.com |
| Catalysis | Use of recyclable catalysts | Catalyst can be recovered and reused in ionic liquid media. |
Reactivity and Reaction Mechanisms of 2 Chloro 5 Methylthiophene
Electrophilic Aromatic Substitution Reaction Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for thiophenes. The mechanism involves an initial attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comhu.edu.jo This is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the subsequent fast step, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring aromaticity. masterorganicchemistry.com The substituents on the thiophene (B33073) ring play a crucial role in directing the position of the incoming electrophile.
Protonation Studies and Subsequent Rearrangements
Studies on the protonation of chlorothiophenes have provided significant insights into the mechanism of electrophilic substitution. In the presence of superacids like HSO3F or a mixture of AlCl3-HCl-CH2Cl2, chlorothiophenes are protonated exclusively at the carbon atom adjacent to the sulfur atom. oup.comresearchgate.net
Specifically for 2-chloro-5-methylthiophene, protonation occurs at the C5 position, which is adjacent to the sulfur and bears the methyl group. oup.comresearchgate.net This initial protonation leads to the formation of the 5H-2-chloro-5-methylthiophenium ion. oup.comresearchgate.net In the HSO3F system, this initially formed cation is observed to undergo a subsequent, irreversible 2,5-hydrogen shift, leading to a more thermodynamically stable cationic species. oup.comresearchgate.net This rearrangement highlights the dynamic nature of the intermediates in these reactions.
Regioselectivity in Electrophilic Functionalization
The directing effects of the existing substituents on the this compound ring govern the regioselectivity of further electrophilic functionalization. The methyl group at the C5 position is an activating group, directing incoming electrophiles to the ortho (C4) position. Conversely, the chlorine atom at the C2 position is a deactivating group but directs incoming electrophiles to the ortho (C3) and para (C5) positions. quinoline-thiophene.com The interplay of these directing effects determines the final position of substitution.
For instance, in electrophilic substitution reactions, the combined influence of the activating methyl group and the deactivating but ortho-, para-directing chlorine atom will influence the probability of an electrophile attacking a specific position on the thiophene ring. quinoline-thiophene.com This allows for the selective introduction of functional groups at specific positions, a crucial aspect in the synthesis of complex molecules. nih.gov For example, palladium-catalyzed C4-selective arylation of 2-substituted thiophenes has been achieved, demonstrating the ability to control regioselectivity in these systems. nih.gov
Nucleophilic Displacement Pathways
The chlorine atom at the C2 position of this compound is susceptible to nucleophilic displacement reactions. quinoline-thiophene.com This reactivity is enhanced by the electron-withdrawing nature of the thiophene ring, which can stabilize the negative charge in the transition state. In these reactions, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. quinoline-thiophene.com This pathway is a valuable tool for introducing a variety of functional groups at the C2 position. The chlorine atom acts as a good leaving group, facilitating these substitution reactions.
Free Radical and Photoinduced Chemical Transformations
This compound can participate in free radical and photoinduced reactions. For instance, it has been used as a substrate in studies of reactions promoted by photo-generated bromine radicals. kyoto-u.ac.jp Additionally, the photocatalytic oxidative degradation of 2-methylthiophene (B1210033) has been investigated, with transformations mediated by electron transfer, generating sulfur radical cations. researchgate.net
Furthermore, diarylethenes containing this compound units have been synthesized and their photochromic properties studied. researchgate.net These molecules undergo reversible transformations upon irradiation with specific wavelengths of light, making them interesting for applications in molecular switches and materials science. ub.educhemrxiv.org The growing field of photoredox catalysis has also opened up new avenues for radical aryl migrations, which can be applied to thiophene derivatives. nih.gov
Role as a Strategic Building Block in Multi-Step Organic Synthesis
Due to its distinct reactivity, this compound serves as a crucial building block in multi-step organic synthesis. chemimpex.com Its ability to undergo selective functionalization at different positions of the thiophene ring makes it a versatile precursor for the synthesis of more complex molecules. chemimpex.combeilstein-journals.org
It is a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com The halogenated thiophene moiety is a common feature in various bioactive compounds. For example, it is a precursor for a family of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org The chlorine atom can be readily displaced or used as a handle for cross-coupling reactions, while the other positions on the ring can be functionalized through electrophilic substitution. mdpi.com This allows for the construction of highly substituted thiophene derivatives, which are often difficult to prepare by other means. nih.gov
Chemo- and Regioselective Transformations in Substituted Thiophenes
The principles of chemo- and regioselectivity are paramount in the synthesis of complex molecules derived from substituted thiophenes. researchgate.netresearchgate.net The development of selective synthetic methods allows for the controlled functionalization of the thiophene ring, avoiding the formation of unwanted isomers. mdpi.comuni-muenchen.de
For example, iridium-catalyzed borylation has been shown to be a highly regioselective method for the functionalization of substituted thiophenes. nih.gov Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been employed for the selective arylation of halothiophenes. mdpi.com These methods, along with directed ortho-metalation strategies, provide powerful tools for the precise construction of polysubstituted thiophenes with desired substitution patterns. chim.itmdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques in 2 Chloro 5 Methylthiophene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 2-chloro-5-methylthiophene. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms.
Research into the behavior of chlorothiophenes in superacidic environments has utilized ¹H NMR to directly observe and characterize the resulting cationic species. When this compound is introduced into a superacid system, such as fluorosulfonic acid (HSO₃F) or an aluminum chloride-hydrogen chloride-dichloromethane (AlCl₃-HCl-CH₂Cl₂) mixture, it undergoes protonation. oup.com
Studies have shown that protonation occurs exclusively at the C5 position, adjacent to the sulfur atom, to form the 5H-2-chloro-5-methylthiophenium ion. oup.com In the HSO₃F system, this cation is observed to undergo a subsequent, irreversible 2,5-hydrogen shift. oup.comresearchgate.net The direct observation of these thiophenium ions via ¹H NMR provides crucial evidence for the mechanisms of acid-catalyzed reactions involving chlorothiophenes. oup.com The chemical shifts observed are distinctive, allowing for clear assignment of the protons in the cation. For instance, in the related 2-chlorothiophenium ion, the chemical shifts for the protons at positions 3, 4, and 5 are well-resolved, confirming the site of protonation. oup.com
Table 1: ¹H NMR Spectral Data for Protonated this compound in Different Acid Systems at -70 °C Data interpretation based on spectra presented in referenced literature.
| System | Proton Assignment | Approximate Chemical Shift (δ, ppm) |
|---|---|---|
| HSO₃F | H3 | ~8.0 |
| H4 | ~9.0 | |
| CH₂ (at C5) | ~5.5 | |
| CH₃ (at C5) | ~2.0 | |
| AlCl₃-HCl-CH₂Cl₂ | H3 | ~7.5 |
| H4 | ~8.5 | |
| CH₂ (at C5) | ~5.0 | |
| CH₃ (at C5) | ~1.9 |
Source: Yokoyama et al., 1983. oup.com
¹³C NMR spectroscopy is instrumental in mapping the carbon skeleton of a molecule, revealing the connectivity and hybridization state (sp², sp³) of each carbon atom. savemyexams.com For this compound and its derivatives, ¹³C NMR spectra provide unambiguous signals for the four distinct carbon atoms of the thiophene (B33073) ring and the methyl group carbon.
In studies of 2-chloro-5-arylthiophene derivatives, the chemical shifts of the thiophene ring carbons are well-documented. mdpi.com The carbon atom bonded to the chlorine (C2) and the carbon atom bonded to the methyl group (C5, in the parent compound) show distinct chemical shifts influenced by the electronegativity of the chlorine and the electron-donating nature of the methyl group, respectively. The C3 and C4 carbons also exhibit characteristic signals in the aromatic region (typically δ = 110-160 ppm for sp² carbons). savemyexams.commdpi.com The methyl carbon appears in the upfield, sp³ region (typically δ = 0-50 ppm). savemyexams.com Analysis of these shifts confirms the substitution pattern and the electronic environment within the thiophene ring. mdpi.comacs.org
Table 2: Representative ¹³C NMR Chemical Shift Ranges for 2-Chloro-5-arylthiophene Derivatives Data compiled from various derivatives.
| Carbon Atom | Environment | Typical Chemical Shift Range (δ, ppm) |
|---|---|---|
| C2 | Thiophene ring, attached to Cl | 127 - 130 |
| C3 | Thiophene ring | 125 - 128 |
| C4 | Thiophene ring | 126 - 129 |
| C5 | Thiophene ring, attached to aryl group | 138 - 140 |
| Aryl Carbons | Attached to thiophene, other positions | 125 - 161 |
| Methyl Carbon | Attached to aryl group (in some derivatives) | ~21 |
| Methoxy Carbon | Attached to aryl group (in some derivatives) | ~56 |
Source: Naz et al., 2018. mdpi.com
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. savemyexams.com For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (132.61 g/mol ). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak, two mass units higher than the molecular ion peak and about one-third its intensity, is expected. savemyexams.com
Table 3: Selected Mass Spectrometry Fragmentation Data for 2-Chloro-5-arylthiophene Derivatives
| Derivative | Molecular Ion (m/z) | Key Fragments (m/z) and [Identity] |
|---|---|---|
| 2-Chloro-5-(4-methylphenyl)thiophene | 208.71 | 172.26 [M-Cl]⁺, 91.14 [M-CH₃ and benzene]⁺ |
| 2-Chloro-5-(4-chlorophenyl)thiophene | 229.13 | 194.68 [M-Cl]⁺, 160.24 [M-2Cl]⁺ |
| 2-Chloro-5-(4-methoxyphenyl)thiophene | 224.71 | 194.68 [M-OCH₃]⁺, 190.26 [M-Cl]⁺ |
Source: Naz et al., 2018. mdpi.com
X-ray Diffraction Analysis of this compound Derivatives
For instance, the X-ray crystal structures of 2-chloro-5-(3-chloro-4-fluorophenyl)thiophene and 2-chloro-5-(3,4-dichlorophenyl)thiophene have been determined. mdpi.com These analyses provide unequivocal confirmation of the molecular connectivity and geometry. Such studies allow for a detailed comparison between experimental geometric parameters and those calculated using theoretical methods like Density Functional Theory (DFT), offering deeper insight into the molecule's electronic structure. mdpi.comresearchgate.net X-ray diffraction is also crucial for the unambiguous determination of stereochemistry in more complex derivatives. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Though a spectrum for the parent compound is not detailed in the provided sources, data from closely related molecules like 2-acetyl-5-chlorothiophene (B429048) and syntheses involving this compound allow for the prediction of key vibrational modes. rsc.orgresearchgate.net Expected peaks would include C-H stretching vibrations for the aromatic thiophene ring and the aliphatic methyl group, C=C stretching within the thiophene ring, and vibrations associated with the C-S and C-Cl bonds. researchgate.net
Table 4: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (aromatic) | Thiophene Ring | 3100 - 3000 |
| C-H Stretch (aliphatic) | Methyl Group (CH₃) | 3000 - 2850 |
| C=C Stretch | Thiophene Ring | 1600 - 1450 |
| C-S Stretch | Thiophene Ring | 800 - 600 |
| C-Cl Stretch | Chloro-substituent | 800 - 600 |
Source: General spectroscopic data tables and analysis of related compounds. researchgate.netresearchgate.net
Chromatographic Methods for Purity and Product Analysis (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for separating, identifying, and quantifying this compound in complex mixtures, making them indispensable for monitoring reaction progress and assessing final product purity. chromatographyonline.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound. nih.govepa.gov In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the GC column. The separated compound then enters the mass spectrometer, which provides mass information for definitive identification. libretexts.org This method is widely used for the analysis of environmental contaminants and in synthetic chemistry to confirm the presence and purity of target analytes. chromatographyonline.comcdc.gov
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique used for product analysis. researchgate.net While GC-MS is common for volatile compounds, HPLC is versatile and can be used for a wide range of derivatives, including those that are less volatile or thermally sensitive. epa.gov In synthetic procedures, column chromatography using silica (B1680970) gel is a standard method for the purification of reaction products, including those derived from this compound. rsc.org
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chlorothiophene |
| 2,3-dichlorothiophene |
| 2,5-dichlorothiophene |
| 2-chloro-5-(4-methylphenyl)thiophene |
| 2-chloro-5-(4-methoxyphenyl)thiophene |
| 2-chloro-5-(4-chlorophenyl)thiophene |
| 2-chloro-5-(3-chloro-4-fluorophenyl)thiophene |
| 2-chloro-5-(3,4-dichlorophenyl)thiophene |
| 2-acetyl-5-chlorothiophene |
| Fluorosulfonic acid |
Computational and Theoretical Studies of 2 Chloro 5 Methylthiophene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost. For 2-chloro-5-methylthiophene, DFT calculations provide fundamental insights into its geometry, conformational preferences, and reactive nature.
Optimized Molecular Geometries and Conformational Analysis
For instance, in a study of 2-bromo-5-chloro thiophene (B33073), DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine bond lengths and angles, which were then compared with experimental X-ray diffraction data. mdpi.comresearchgate.net Similar calculations for this compound would reveal the planarity of the thiophene ring and the precise bond lengths of C-S, C-C, C-Cl, and C-C(methyl) bonds, as well as the bond angles within the ring and involving the substituents.
Conformational analysis, particularly concerning the rotation of the methyl group, can also be performed. However, for a small and relatively rigid molecule like this compound, the number of low-energy conformers is expected to be limited. The primary focus of conformational analysis in related, more flexible thiophene derivatives often involves the orientation of larger substituent groups. aip.org
Table 1: Representative DFT-Calculated Structural Parameters for Thiophene Derivatives
| Parameter | Typical Value Range (Å or °) | Method |
| C-S Bond Length | 1.71 - 1.74 | B3LYP/6-31G(d,p) |
| C=C Bond Length | 1.37 - 1.38 | B3LYP/6-31G(d,p) |
| C-C Bond Length | 1.42 - 1.44 | B3LYP/6-31G(d,p) |
| C-Cl Bond Length | ~1.73 | B3LYP/6-31G(d,p) |
| C-S-C Bond Angle | ~92 - 93 | B3LYP/6-31G(d,p) |
| C-C-S Bond Angle | ~111 - 112 | B3LYP/6-31G(d,p) |
| C-C-C Bond Angle | ~112 - 113 | B3LYP/6-31G(d,p) |
Note: These are typical values observed in DFT studies of substituted thiophenes and serve as an estimation for this compound. Specific values would require dedicated calculations.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com
For this compound, the HOMO is expected to be localized primarily on the thiophene ring, particularly on the sulfur atom and the double bonds, which are the most electron-rich regions. The LUMO, conversely, would likely have significant contributions from the carbon atoms and the chloro substituent, indicating potential sites for nucleophilic attack.
Studies on derivatives of 2-bromo-5-chloro thiophene have shown that the HOMO-LUMO gap can be tuned by the nature of the substituents. mdpi.com For this compound, the electron-donating methyl group and the electron-withdrawing chloro group will have opposing effects on the orbital energies. FMO analysis can quantify these effects and predict how the molecule will behave in different chemical reactions. wuxibiology.com
Table 2: Predicted FMO Properties of this compound
| Property | Predicted Characteristic | Implication |
| HOMO Energy | Relatively high due to the thiophene ring and methyl group | Susceptible to electrophilic attack |
| LUMO Energy | Relatively low due to the chloro substituent | Susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates reasonable chemical stability but accessible reactivity |
| HOMO Distribution | Concentrated on the thiophene ring and sulfur atom | Site of electron donation |
| LUMO Distribution | Significant contribution from the carbon bearing the chlorine atom | Site of electron acceptance |
Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would likely show a region of negative potential around the sulfur atom due to its lone pairs of electrons. The chlorine atom, being highly electronegative, would also create a region of negative potential. Conversely, the hydrogen atoms of the methyl group and the thiophene ring would exhibit positive potential. These features are crucial for understanding how the molecule might interact with other molecules, including biological receptors. vulcanchem.com
Quantum-Mechanical Investigations of Excited States and Photoreactivity
Quantum-mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to study the behavior of molecules in their excited states, providing insights into their photophysical and photochemical properties. rsc.org While specific studies on the photoreactivity of this compound are scarce, research on substituted thiophenes and related systems offers a framework for understanding its potential behavior upon light absorption.
Investigations into the photophysical properties of thiophene-substituted compounds reveal that the nature and position of substituents significantly influence their absorption and emission spectra. researchgate.net For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, identifying the wavelengths of light it is likely to absorb and the nature of the electronic transitions involved (e.g., π→π* transitions).
Furthermore, the study of the excited state potential energy surfaces can elucidate possible photoreaction pathways, such as photoisomerization or photocleavage of the C-Cl bond. The presence of the chloro substituent could potentially lead to interesting photoreactivity, as halogenated aromatic compounds are known to undergo various photochemical transformations. rsc.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates. Although no specific molecular docking studies focusing solely on this compound have been reported, numerous studies have explored the docking of thiophene derivatives into the active sites of various enzymes. techscience.comtandfonline.comroyalsocietypublishing.orgresearchgate.nettandfonline.com
These studies demonstrate that the thiophene scaffold can serve as a versatile core for designing enzyme inhibitors. The substituents on the thiophene ring play a crucial role in determining the binding affinity and selectivity. For this compound, the chloro and methyl groups would influence its interactions within a protein's binding pocket through hydrophobic, halogen bonding, and van der Waals interactions.
Molecular dynamics (MD) simulations can further complement docking studies by providing a dynamic picture of the ligand-receptor complex over time. tandfonline.com MD simulations can assess the stability of the docked pose, the flexibility of the ligand and the protein, and the detailed energetic contributions of the binding interactions.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods aimed at correlating the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov These studies are vital for optimizing lead compounds in drug discovery.
A hypothetical QSAR study on derivatives of this compound would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a mathematical model that predicts biological activity. Such a model would be invaluable for designing new, more potent analogs.
Table 3: Common Descriptors Used in QSAR Studies of Thiophene Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Governs electrostatic and orbital interactions |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Defines the size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions |
| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecule |
Computational and theoretical studies offer a powerful lens through which to examine the chemical compound this compound. From the fundamental insights into its electronic structure and reactivity provided by DFT calculations to the prediction of its potential as a bioactive molecule through docking and QSAR/SAR studies, these computational approaches are indispensable. While direct and comprehensive computational research on this specific molecule is somewhat limited, the wealth of data on related thiophene derivatives provides a solid foundation for understanding its properties and guiding future experimental and theoretical investigations. The continued application of these computational tools will undoubtedly play a crucial role in unlocking the full potential of this compound and its derivatives in various scientific and technological domains.
Applications of 2 Chloro 5 Methylthiophene in Contemporary Chemical Research
Medicinal Chemistry and Pharmaceutical Development
In the realm of medicinal chemistry, 2-chloro-5-methylthiophene serves as a foundational component for the synthesis of a wide array of biologically active compounds. quinoline-thiophene.comchemimpex.com Its thiophene (B33073) core is a recognized "privileged scaffold," a molecular framework that is able to bind to multiple biological targets, making it a recurring motif in drug discovery. researchgate.netufrj.br The presence of the chlorine atom offers a site for nucleophilic substitution, while the methyl group can influence the molecule's steric and electronic properties, allowing for the systematic development of new therapeutic agents. quinoline-thiophene.comchemimpex.com
The concept of privileged scaffolds is central to modern drug design, focusing on molecular structures that can be modified to interact with various biological receptors. ufrj.br The thiophene ring system is one such scaffold, known for its presence in numerous approved drugs and its ability to mimic other aromatic systems in biological interactions. researchgate.netresearchgate.net this compound acts as a key starting material, enabling chemists to build upon this privileged core to create new chemical entities. quinoline-thiophene.comchemimpex.com
A notable example is in the development of anticoagulants. Derivatives of 5-chlorothiophene-2-carboxylic acid, which can be synthesized from precursors like this compound, have been investigated as potent inhibitors in the blood coagulation cascade. acs.org One such derivative, SAR107375, was identified as a selective and potent dual inhibitor of both thrombin and Factor Xa, two critical enzymes in thrombosis. acs.org This highlights how the substituted thiophene scaffold can be elaborated into highly specific and potent drug candidates.
Table 1: Examples of Drug Scaffolds and Derivatives Related to this compound
| Scaffold/Derivative Name | Therapeutic Target | Research Finding |
|---|---|---|
| SAR107375 (5-Chlorothiophene Derivative) | Thrombin and Factor Xa | A potent and selective dual inhibitor, demonstrating the scaffold's utility in developing novel oral anticoagulants. acs.org |
| Thieno[2,3-b]pyrrol-5-ones | EGFR Tyrosinase Kinase, α-amylase | Derivatives synthesized from chloro-substituted thiophene aldehydes show significant anticancer and antioxidant activity. tandfonline.com |
This table is interactive. Click on the headers to sort.
The thiophene nucleus is a recurring structural motif in the design of anti-cancer agents. researchgate.nettechscience.comresearchgate.net this compound serves as an essential intermediate in the synthesis of molecules with potential anti-tumor activity. quinoline-thiophene.comchemimpex.com Its structure allows for the creation of derivatives that can interact with various targets involved in cancer progression.
Research has demonstrated that derivatives synthesized using chloro-substituted thiophenes exhibit significant cytotoxic activity. For instance, a series of thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones were synthesized by coupling chloro-substituted thiophene-2-carbaldehydes with a key intermediate. tandfonline.com These compounds were evaluated for their anticancer activity against the MCF-7 human breast cancer cell line, with some derivatives showing promising results in MTT assays. tandfonline.com For example, compound (15b), a chloro-substituted derivative, exhibited an IC₅₀ of 40.36 μg/mL against MCF-7 cells. tandfonline.com
Furthermore, other complex heterocyclic systems incorporating the chloro-thiophene moiety have been investigated. Hybrid molecules combining a thiazolidinone ring with a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene fragment (derived from Ciminalum) have shown significant cytotoxic effects against a panel of 60 tumor cell lines, underscoring the importance of the chloro-substituent for biological activity. nih.gov
Table 2: Research Findings on Anticancer Activity of Thiophene Derivatives
| Derivative Class | Cancer Cell Line | Key Finding |
|---|---|---|
| Thieno[2,3-b]pyrrol-5-ones | MCF-7 (Breast) | Chloro-substituted derivative (15b) showed an IC₅₀ of 40.36 μg/mL, indicating potent cell viability inhibition. tandfonline.com |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylates | Various (NCI-60 panel) | Compound 8e showed broad-spectrum anticancer activity, inhibiting growth at concentrations from 0.411 to 2.8 μM. techscience.com |
| Ciminalum–thiazolidinone hybrids | Various (NCI-60 panel) | The presence of the chloro-substituted fragment was found to be key for the manifestation of high cytotoxic activity. nih.gov |
This table is interactive. Click on the headers to sort.
The versatility of this compound extends to the synthesis of compounds with potential anti-inflammatory and antimicrobial properties. chemimpex.com The thiophene scaffold itself is present in various agents with these activities, such as the anti-inflammatory drug Thenaldine and the antimicrobial Cefoxitin. researchgate.net This has spurred further research into new thiophene-based compounds.
Derivatives of this compound are explored as intermediates for creating novel agents in this therapeutic area. chemimpex.com For example, the compound N-[2-(4-chloroanilino)-2-oxoethyl]-5-methylthiophene-2-carboxamide has been noted for its potential anti-inflammatory and antibacterial properties due to its structural features. ontosight.ai Broader studies on thiophene-2-carboxamide derivatives have shown that specific substitutions can lead to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a 3-amino thiophene-2-carboxamide derivative recorded a high activity index against S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov
While this compound is not itself an antioxidant, it is a crucial precursor for synthesizing derivatives that exhibit significant antioxidant activity. techscience.comimpactfactor.org Many chronic diseases are associated with oxidative stress, making the development of new antioxidant compounds an important research goal. Thiophene derivatives have shown considerable promise in this area. researchgate.netnih.gov
For example, a study focused on thieno[2,3-b]pyrrol-5-one derivatives, synthesized using chloro- and methyl-substituted thiophene aldehydes, evaluated their antioxidant potential. tandfonline.com One derivative, compound (15a), demonstrated very high free radical scavenging activity, with 90.94% inhibition of DPPH and 79.03% inhibition of ABTS at a concentration of 500 μg/mL. tandfonline.com Another study on a series of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives found that compounds 8e and 8g displayed excellent antioxidant properties, with activity comparable to the standard, ascorbic acid. techscience.com These findings illustrate how the core thiophene structure, accessible from starting materials like this compound, can be functionalized to produce potent antioxidants.
Materials Science and Optoelectronic Applications
Beyond its biomedical applications, this compound is an important building block in materials science. quinoline-thiophene.comchemimpex.com It is particularly valuable in the synthesis of organic electronic materials, such as conductive polymers and photochromic compounds, which are essential for applications in sensors, molecular switches, and optoelectronic devices. chemimpex.comfishersci.com
Polythiophenes are a major class of conductive polymers, valued for their high conductivity, stability, and processability. researchgate.net The synthesis of these polymers often involves the polymerization of halogenated thiophene monomers. cmu.edu While polymerization typically uses di-halogenated thiophenes, this compound can be used to create specific end-groups or to build more complex monomers prior to polymerization. cmu.edu
A direct and significant application of this compound is in the synthesis of advanced photochromic materials. These materials can change their optical properties upon exposure to light and are critical for developing molecular switches and optical data storage media. fishersci.comtubitak.gov.tr For example, it is used as an intermediate in the synthesis of dithienylcyclopentene optical molecular switches. fishersci.com A detailed synthesis of a novel photochrome based on dithienylethene (DTE) and 3,4-propylenedioxythiophene (B118826) (ProDOT) explicitly uses this compound as a key intermediate. tubitak.gov.tr In this process, 2-methylthiophene (B1210033) is first treated with N-chlorosuccinimide (NCS) to produce this compound, which is then carried forward through several steps to construct the final photochromic molecule. tubitak.gov.tr The resulting material can be efficiently switched between its open and closed forms by light, demonstrating a practical application in optoelectronics. tubitak.gov.tr
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-Chloro-5-methylphenol |
| 2,5-dichlorothiophene |
| 2-methylthiophene |
| 3,4-propylenedioxythiophene (ProDOT) |
| 5-chlorothiophene-2-carboxylic acid |
| Ascorbic acid |
| Cefoxitin |
| Ciminalum |
| Dithienylethene (DTE) |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate |
| Factor Xa |
| N-[2-(4-chloroanilino)-2-oxoethyl]-5-methylthiophene-2-carboxamide |
| N-chlorosuccinimide (NCS) |
| Polythiophenes |
| SAR107375 |
| Thenaldine |
| Thrombin |
| Thiazolo[4,5-d]pyrimidines |
This table is interactive. Click on the header to sort.
Development of Optical Molecular Switches and Photochromic Materials
This compound serves as a crucial starting material in the synthesis of advanced photochromic materials, particularly dithienylcyclopentene derivatives, which are known for their application as optical molecular switches. fishersci.comchemicalbook.com These materials exhibit reversible photoisomerization, a process where the molecule switches between two distinct forms upon exposure to different wavelengths of light, resulting in a noticeable color change. tandfonline.com
A series of photochromic liquid crystal dithienylcyclopentene derivatives has been synthesized using this compound as the initial reactant. tandfonline.com The synthetic pathway involves a Friedel-Crafts reaction with glutaryl dichloride, followed by a McMurry coupling reaction using a TiCl4/Zn system to form the cyclopentene (B43876) ring. tandfonline.com The resulting dithienylcyclopentene core demonstrates excellent photochemically reversible isomerization between a colorless open-ring form and a colored (typically purple or blue) closed-ring form. tandfonline.commdpi.com This transformation can be triggered by UV light to induce the ring-closing reaction and by visible light for the reverse, ring-opening reaction. tandfonline.com
Research has shown that these compounds, which possess a bent shape, are highly sensitive to light in both organic solvents and liquid crystal media. tandfonline.com Their notable thermal stability and fatigue resistance make them superior to many other photochromic compounds, such as azo-dyes, whose reverse isomerization can occur spontaneously in the dark. tandfonline.com The synthesis of other photochromic systems, including diarylethene derivatives with aggregation-induced emission (AIE) behavior and novel fulgides, also utilizes this compound or its parent compound, 2-methylthiophene, as a key building block. mdpi.comsioc-journal.cnnih.gov
Table 1: Synthesis Steps for Photochromic Dithienylcyclopentenes from this compound
| Step | Reaction Type | Reactants | Product | Reference |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | This compound, Glutaryl dichloride, AlCl₃ | 1,5-Bis(5-chloro-2-methylthiene-3-yl)pentane-1,5-dione | tandfonline.com |
| 2 | McMurry Coupling | 1,5-Bis(5-chloro-2-methylthiene-3-yl)pentane-1,5-dione, TiCl₄, Zn | 1,2-Bis(5-chloro-2-methylthiene-3-yl)cyclopentene | tandfonline.com |
Applications in Chemical Sensors and Advanced Display Technologies
The unique properties of this compound make it a valuable precursor in material science, particularly for the development of materials used in chemical sensors and advanced display technologies. chemimpex.com Its derivatives are explored for creating conductive polymers, which are fundamental components in modern electronics and sensors. chemimpex.comchemimpex.com
The photochromic liquid crystal derivatives synthesized from this compound have direct implications for advanced display technologies. tandfonline.com The ability to reversibly change color upon light irradiation allows for the development of novel photonic and display devices. tandfonline.com For instance, the isomers of dithienylcyclopentene derivatives exhibit both nematic and smectic liquid crystal phases with different colors, a property that can be harnessed for creating dynamic, light-controlled displays. tandfonline.com
While direct application of this compound as a sensing element is not common, its role as a building block is critical. It is used to construct more complex molecules that possess specific functionalities for sensing or display applications. chemimpex.comchemimpex.com The incorporation of the thiophene moiety influences the electronic properties of the final material, which is essential for its performance in these advanced technological fields. chemimpex.com
Agrochemical Development and Crop Protection Research
This compound is a significant intermediate in the agrochemical industry, contributing to the development of next-generation crop protection agents. chemimpex.comquinoline-thiophene.com It serves as a building block in the synthesis of molecules designed to act as effective and selective pesticides and herbicides. chemimpex.comchemimpex.com The goal is to create agrochemicals that enhance crop protection and yield while minimizing adverse environmental impact, aligning with the principles of modern green agriculture. quinoline-thiophene.com
Formulation of Pesticides and Herbicides
The chemical structure of this compound, featuring a reactive chlorinated thiophene ring, allows for its incorporation into a wide range of biologically active molecules. chemimpex.comquinoline-thiophene.com In agrochemical research, it is used to synthesize high-efficiency pesticides. quinoline-thiophene.com Through rational molecular design and modification, chemists can prepare active ingredients that exhibit high selectivity and activity against specific agricultural pests or plant pathogens. quinoline-thiophene.com This targeted approach helps to improve the yield and quality of crops. quinoline-thiophene.com The use of this compound as an intermediate allows for the creation of complex structures that can enhance the efficacy of pesticide and herbicide formulations. chemimpex.com
Phytotoxicity Studies of Thiophene Derivatives in Agricultural Contexts
Research into the phytotoxic properties of thiophene derivatives is crucial for developing new herbicides. While not always starting directly from this compound, studies on related thiophene compounds provide valuable insights into their herbicidal potential. A notable area of investigation involves thiophene-derived aminophosphonates. mdpi.comnih.govmdpi.com
Studies have evaluated the phytotoxicity of these compounds against highly resistant and persistent weeds such as Galinsoga parviflora (gallant soldier), Chenopodium album (lamb's quarters), and Rumex acetosa (common sorrel). mdpi.comnih.gov Certain derivatives, like dimethyl N-(2-methylphenyl)amino-(2-thienyl)methylphosphonate, demonstrated significant herbicidal activity, causing total inhibition of germination and growth of all tested weeds at high concentrations. mdpi.com The position of substituents on the phenyl ring was found to significantly influence the compound's toxicity. mdpi.com
Further phytotoxicity tests on oat (Avena sativa) and radish (Raphanus sativus) have also been conducted to assess the impact of these thiophene derivatives. mdpi.com These studies measure parameters like the inhibition of fresh weight and changes in dry weight to determine the effective concentration (EC₅₀) values. mdpi.com Such research is fundamental to identifying promising candidates for new, effective herbicides and understanding their environmental behavior. mdpi.comnih.govmdpi.com
Table 2: Phytotoxicity of a Thiophene-Derived Aminophosphonate (Compound 2a)
| Target Weed Species | Effect at 1000 mg/kg Concentration | Reference |
|---|---|---|
| Galinsoga parviflora Cav. | Total inhibition of germination and plant growth | mdpi.com |
| Chenopodium album L. | Total inhibition of germination and plant growth | mdpi.com |
Applications in Environmental Remediation and Fuel Desulfurization
Thiophene and its derivatives, including alkylated and chlorinated forms like this compound, are significant sulfur-containing contaminants in fossil fuels. nih.govacs.org Their combustion releases sulfur oxides (SOx) into the atmosphere, which contribute to acid rain and air pollution. nih.gov Consequently, the removal of these compounds, known as desulfurization, is a critical environmental remediation process in the fuel industry. nih.govacs.org Research has focused on developing efficient methods for the selective removal of thiophenic compounds from fuel streams. nih.govrsc.org
Selective Adsorption of Thiophene Derivatives for Desulfurization
Adsorptive desulfurization using porous materials offers a promising alternative to traditional, energy-intensive hydrodesulfurization methods. nih.govrsc.org Metal-Organic Frameworks (MOFs) have emerged as highly effective adsorbents due to their high surface area and tunable pore structures. nih.govacs.orgrsc.org
Research has demonstrated the successful use of MOF-5, a zinc-based framework, in membranes for the selective removal of thiophene and dibenzothiophene (B1670422) from model oil. nih.govacs.org To enhance performance, the MOF-5 was doped with various transition metals. nih.govnih.gov The results showed that a MOF-5/Ag composite exhibited the highest adsorption efficiency for thiophene at 86.8%. nih.govnih.gov This enhanced performance is attributed to the strong chemical affinity and interaction between the silver ions in the MOF and the sulfur atom in the thiophene molecule. nih.govnih.gov Other studies have explored cobalt-based MOFs, which also show selective adsorption of thiophene over other aromatic sulfur compounds. rsc.org These findings highlight the potential of MOF-based technologies for efficient and selective fuel desulfurization. nih.govacs.orgnih.gov
Table 3: Thiophene Removal Efficiency using Doped MOF-5 Membranes
| Adsorbent Material | Thiophene Adsorption Efficiency | Reference |
|---|---|---|
| MOF-5/Ag | 86.8% | nih.govnih.gov |
| MOF-5/Cu | Lower than MOF-5/Ag | nih.govnih.gov |
Development of Materials for Heavy Metal Ion Removal
The pursuit of effective and efficient methods for removing toxic heavy metal ions from aqueous environments is a significant area of materials science research. Conducting polymers, particularly those based on the thiophene moiety, have been investigated for this purpose. The sulfur atom within the thiophene ring can act as a binding site for metal ions, making polythiophenes a subject of interest for developing adsorbent materials.
In principle, this compound can be used as a monomer to synthesize poly(this compound). The resulting polymer would possess a backbone of repeating thiophene units, which could potentially offer sites for chelation with heavy metals. The properties of such a polymer, including its stability and adsorptive capacity, would be influenced by the chloro and methyl substituents on the ring. However, based on a review of available scientific literature, specific research detailing the synthesis of poly(this compound) and its subsequent application and efficacy for the removal of heavy metal ions is not extensively documented. While the broader class of polythiophenes and their derivatives show promise in this application, dedicated studies on the 2-chloro-5-methyl substituted variant are not prominent.
Contributions to Flavor and Fragrance Research
Thiophene derivatives are known to contribute to the sensory profiles of various natural and synthetic flavors and fragrances. The unique aromatic character of the thiophene ring can lead to a wide range of olfactory notes.
Chemical suppliers note that this compound is a colorless to light yellow liquid possessing a "special odor". quinoline-thiophene.com It has been cited as a valuable ingredient in the formulation of flavors and fragrances, where it may provide distinctive notes. chemimpex.com Despite these commercial applications, detailed research findings and comprehensive organoleptic evaluations of this compound and its derivatives are not widely available in the public scientific literature. While other thiophene-based compounds, such as 5-methylthiophene-carboxaldehyde, are recognized components in fragrance compositions, the specific contribution and sensory profile of this compound itself remain less characterized in academic and patent literature. googleapis.com
Future Research Directions and Emerging Trends for 2 Chloro 5 Methylthiophene
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 2-Chloro-5-methylthiophene and its derivatives is geared towards greener and more efficient processes that minimize waste and energy consumption. numberanalytics.com A significant trend is the advancement of C-H activation and direct arylation reactions, which offer an atom-economical alternative to traditional cross-coupling methods that often require pre-functionalized starting materials. organic-chemistry.orgrsc.org Research is expected to focus on developing robust catalyst systems, potentially using earth-abundant metals, that can selectively functionalize the thiophene (B33073) ring. numberanalytics.comorganic-chemistry.org
Multicomponent reactions (MCRs) are also gaining traction as a powerful strategy for constructing complex thiophene-containing molecules in a single step from simple precursors. tandfonline.com The development of new MCRs involving this compound could streamline the synthesis of pharmaceutical intermediates and functional materials. Furthermore, the adoption of sustainable solvents, such as water or deep eutectic solvents, is a key area of investigation. rsc.org Recent studies have shown that direct C-H arylation of thiophenes can be effectively performed in industrial wastewater, highlighting a path toward more environmentally benign chemical manufacturing. rsc.org Catalyst-free methods, such as those utilizing elemental sulfur in reactions with functionalized alkynes or other precursors, also represent a promising avenue for sustainable thiophene synthesis. ua.esnih.gov
Exploration of Undiscovered Reactivity and Transformative Pathways
While this compound is a known intermediate, its full reactive potential remains to be explored. chemimpex.com Future investigations will likely delve into novel transformative pathways that leverage the distinct electronic properties conferred by the chloro and methyl substituents. The oxidation of the thiophene ring to form thiophene-S-oxides or S,S-dioxides is a particularly interesting area. researchgate.netrsc.org These oxidized species are no longer aromatic and exhibit diene-like character, opening up possibilities for Diels-Alder cycloadditions and other pericyclic reactions to construct complex polycyclic systems. rsc.org The stability and reactivity of these intermediates are highly dependent on the substitution pattern, suggesting that the specific arrangement in this compound could lead to unique dimerization or cycloaddition products. rsc.org
Researchers are also expected to explore new metal-catalyzed cross-coupling reactions beyond traditional methods, aiming to create previously inaccessible molecular scaffolds. numberanalytics.com The development of cascade reactions, where multiple bonds are formed in a single, uninterrupted sequence, starting from this compound, could provide rapid access to densely functionalized heterocyclic systems. mdpi.com The formation of sulfur ylide-like intermediates is another pathway that could be exploited for the synthesis of diverse tetrasubstituted thiophenes under mild, metal-free conditions. beilstein-journals.org
Design of Advanced Materials with Precisely Tunable Properties
This compound is a valuable precursor for a new generation of advanced materials with applications in electronics, optoelectronics, and sensing. chemimpex.comnumberanalytics.comnumberanalytics.com Thiophene-based polymers, such as polythiophenes, are renowned for their electrical conductivity and are central to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.com
Future research will focus on using this compound to synthesize polymers with precisely controlled properties. By strategically incorporating this monomer into polymer backbones, researchers can fine-tune the electronic and optical characteristics of the resulting materials. numberanalytics.comsciengine.com The chlorine and methyl groups can influence polymer solubility, morphology, and the energy levels of the frontier molecular orbitals, which are critical for device performance. researchgate.netresearchgate.net For instance, the introduction of thiophene-S,S-dioxide units into a polymer chain can lower energy levels and improve electron affinity. researchgate.net
This monomer is also used to create photochromic materials, such as dithienylcyclopentenes and fulgides, which can reversibly change their structure and properties upon exposure to light. fishersci.comsioc-journal.cn These "molecular switches" are promising for applications in optical data storage and smart windows. Research in this area will aim to synthesize new derivatives from this compound with improved switching speeds, fatigue resistance, and absorption characteristics. sioc-journal.cnresearchgate.net
Targeted Therapeutic Development and Mechanism of Action Studies
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.net this compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly for treating inflammatory diseases and cancer. chemimpex.comijpsjournal.com
Future work will involve the rational design of new drug candidates based on the this compound framework. Structure-activity relationship (SAR) studies will be crucial to optimize the substitution pattern on the thiophene ring to enhance potency and selectivity for specific biological targets. nih.gov For anti-inflammatory applications, research is directed at designing inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response. nih.govresearchgate.netencyclopedia.pub Thiophene derivatives have shown promise in this area, and new analogues will be synthesized and evaluated. nih.gov
In oncology, thiophene-based compounds are being investigated as inhibitors of various protein kinases involved in cancer signaling pathways. ijpsjournal.com The development of metal complexes, particularly with platinum-group metals, incorporating thiophene-derived ligands is another active area of research for creating novel anticancer agents. tandfonline.com A critical aspect of future research will be detailed mechanism of action studies to identify the specific molecular targets of new compounds and understand how they exert their therapeutic effects. ijpsjournal.com
Synergistic Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental synthesis is becoming indispensable in chemical research. For this compound, this integrated approach will accelerate the discovery and optimization of new materials and molecules. Computational methods, such as Density Functional Theory (DFT), can predict the electronic, optical, and structural properties of polymers and small molecules derived from this precursor before they are synthesized in the lab. researchgate.net
This predictive power allows researchers to screen large libraries of virtual compounds and prioritize the most promising candidates for experimental investigation, saving significant time and resources. researchgate.netnih.gov For example, computational studies can help in understanding structure-property relationships in thiophene-based polymers, guiding the design of materials with tailored band gaps for solar cell applications or specific emission wavelengths for OLEDs. mdpi.com In drug discovery, molecular docking and other bioinformatics tools can predict how molecules derived from this compound will bind to target proteins, aiding in the design of more potent and selective inhibitors. nih.govnih.gov This feedback loop, where experimental results are used to refine computational models, will be a hallmark of future research in this field.
Broader Implications for Sustainable Chemistry and Environmental Applications
Research into this compound and its derivatives extends into the broader goals of sustainable chemistry and environmental stewardship. A major focus is on designing thiophene-based materials that are not only functional but also environmentally benign. mdpi.com This includes the development of biodegradable polymers and surfactants derived from thiophene, which could reduce the environmental burden of electronic waste and pollutants. mdpi.com Studies have already shown that certain oligomeric thiophene-based surfactants exhibit high biodegradability potential. mdpi.com
Furthermore, the development of green synthetic routes for this compound and its downstream products has significant implications for reducing the environmental footprint of the chemical industry. rsc.orgbenthamdirect.com By minimizing the use of hazardous solvents and reagents and improving atom economy, these new methods align with the principles of green chemistry. numberanalytics.com Thiophene-based materials are also being explored for direct environmental applications, such as in sensors for detecting heavy metal ions and in porous polymers for carbon dioxide capture, which could contribute to environmental monitoring and climate change mitigation. tandfonline.comrsc.org However, it is also important to assess the potential environmental impact and toxicity of thiophene compounds to ensure their safe and sustainable use. longdom.org
Q & A
Q. How do researchers reconcile conflicting data on the stability of thiophene-based intermediates during storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring quantify degradation products. Contradictions arise from impurities (e.g., residual AlCl₃); thus, rigorous purification and storage at 0–6°C in amber vials are critical. Data normalization to control samples minimizes experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
